2-oxo-2,3-dihydro-1H-indene-1-carbonitrile
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Overview
Description
2-oxo-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound with the molecular formula C10H7NO and a molecular weight of 157.17 g/mol . It is also known by its IUPAC name, 2-oxo-1-indanecarbonitrile . This compound is a derivative of indene and is characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within its structure.
Mechanism of Action
Target of Action
The primary target of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile is the AMPA receptors . These receptors are involved in fast synaptic transmission in the central nervous system (CNS). They play a key role in neural plasticity, which is a fundamental mechanism for learning and memory.
Mode of Action
This compound acts as an AMPA antagonist . This means it binds to AMPA receptors and inhibits their action. By doing so, it can modulate the excitatory neurotransmission in the brain, which can lead to various effects on the nervous system.
Result of Action
As an AMPA antagonist, this compound could potentially have anticonvulsant activity . By inhibiting the action of AMPA receptors, it could help to reduce excessive neural excitation, which is a characteristic feature of seizure disorders.
Biochemical Analysis
Biochemical Properties
2-Oxo-2,3-dihydro-1H-indene-1-carbonitrile is known to interact with various enzymes and proteins in biochemical reactions
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-cyanobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the indene ring . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2,3-dihydro-1H-indene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group or reduce the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the nitrile or ketone groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted indene derivatives.
Scientific Research Applications
2-oxo-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1-oxo-1H-indene-4-carbonitrile: This compound shares a similar indene structure but differs in the position of the nitrile group.
4-cyano-1-indanone: Another related compound with a nitrile group attached to the indene ring.
Uniqueness
2-oxo-2,3-dihydro-1H-indene-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a nitrile and ketone group within the indene framework makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
IUPAC Name |
2-oxo-1,3-dihydroindene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4,9H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDOJTSJVRBTJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(C1=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902646 |
Source
|
Record name | NoName_3186 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50902646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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